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Compound of Interest

Compound Name:
[1-(4-methylbenzyl)-1H-indol-3-

yl]methanol

Cat. No.: B426090 Get Quote

An in-depth exploration of the key physicochemical characteristics, experimental evaluation,

and biological relevance of N-benzyl indole compounds for drug discovery and development.

N-benzyl indole and its derivatives constitute a significant class of heterocyclic compounds that

have garnered substantial interest in medicinal chemistry. Their versatile molecular framework

serves as a scaffold for a wide array of biological activities, including anticancer, antimicrobial,

anti-inflammatory, and antiviral properties. For researchers, scientists, and drug development

professionals, a profound understanding of the physicochemical properties of these

compounds is crucial for optimizing their pharmacokinetic and pharmacodynamic profiles,

ultimately leading to the development of safer and more efficacious therapeutic agents. This

technical guide provides a comprehensive overview of the core physicochemical properties of

N-benzyl indole compounds, detailed experimental protocols for their determination, and

visualizations of their engagement with key biological signaling pathways.

Quantitative Physicochemical Data
The following tables summarize essential physicochemical data for N-benzyl indole and a

selection of its derivatives. These parameters are fundamental in predicting the absorption,

distribution, metabolism, and excretion (ADME) of these compounds within a biological system.

Table 1: General Physicochemical Properties of N-benzyl Indole Derivatives
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Compound
Name

Molecular
Formula

Molecular
Weight ( g/mol
)

Melting Point
(°C)

Boiling Point
(°C)

1-Benzyl-1H-

indole
C₁₅H₁₃N 207.27 42-43

133-138 @ 0.3

mmHg[1]

N-Benzyl-1H-

indole-3-

carboxamide

C₁₆H₁₄N₂O 250.29 118-120[2] -

1-(4-

Fluorobenzyl)-1H

-indole-5-

carboxylic acid

amide

C₂₀H₁₉N₂O₂F 339.0 99[3] -

1-(3-

Chlorobenzyl)-1

H-indole-5-

carboxylic acid

amide

C₂₀H₁₉N₂O₂Cl 355.0 96-99[3] -

1-(4-

Methoxybenzyl)-

1H-indole-5-

carboxylic acid

amide

C₂₁H₂₂N₂O₃ 351.0 131[3] -

1-Benzyl-3-

bromoacetyl

indole

C₁₇H₁₄BrNO 328.20 116-118 -

2-Chloro-3-(1-

benzylindol-3-

yl)quinoxaline

C₂₃H₁₆ClN₃ 369.85 160-162 -

Table 2: Solubility and Lipophilicity of N-benzyl Indole Derivatives
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Compound
Aqueous Solubility
(µg/mL)

LogP (Calculated) LogD (pH 7.4)

1-Benzyl-1H-indole Insoluble 4.3[4] -

3-Benzyl-1H-indole 6.7[5] 4.2[5] -

4-Benzyl-1H-indole - 4.0[6] -

1-(2,6-

dichlorobenzyl)-1H-

pyrazole-3-

carboxylate

8.5 (kinetic, pH 7.4)[7] - 2.6[7]

1-(o-fluorobenzyl)

derivative
97 (kinetic, pH 7.4)[7] - 2.2[7]

1-(o-chlorobenzyl)

derivative
35 (kinetic, pH 7.4)[7] - 2.7[7]

1-(o-methylbenzyl)

derivative
75 (kinetic, pH 7.4)[7] - 2.4[7]

Table 3: Acidity (pKa) of the Indole Moiety

Compound pKa

Indole (NH proton) 16.2 - 17.2[8]

Note: The indole nitrogen is weakly acidic and not readily deprotonated. The conjugate acid of

the indole nitrogen has a pKa of approximately -2.4, indicating very low basicity.

Experimental Protocols
The precise measurement of physicochemical properties is a cornerstone of preclinical drug

development. The following sections detail standard experimental methodologies.

Determination of Lipophilicity (LogP/LogD) by the
Shake-Flask Method
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The shake-flask method is the benchmark for determining the partition coefficient (LogP) and

distribution coefficient (LogD).[1][4][7]

Principle: This method measures the equilibrium distribution of a compound between two

immiscible liquid phases, typically n-octanol and an aqueous buffer. The ratio of the

compound's concentration in the two phases provides the partition or distribution coefficient.

Procedure:

Prepare solutions of n-octanol saturated with the aqueous buffer and the aqueous buffer

saturated with n-octanol to ensure thermodynamic equilibrium.

A stock solution of the test compound is prepared in the pre-saturated n-octanol.

Known volumes of the n-octanol stock solution and the pre-saturated aqueous buffer are

combined in a vessel.

The mixture is agitated for a sufficient period to reach equilibrium.

The two phases are separated by centrifugation.

The concentration of the compound in each phase is determined using a suitable

analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis

spectroscopy.

The LogP (for non-ionizable compounds) or LogD (at a specific pH for ionizable

compounds) is calculated as the base-10 logarithm of the ratio of the concentration in the

organic phase to the concentration in the aqueous phase.

Determination of Aqueous Solubility
Aqueous solubility is a critical determinant of a drug's bioavailability. It is commonly assessed

using kinetic and thermodynamic methods.[9]

a) Kinetic Solubility (Turbidimetric Assay)

Principle: This high-throughput method determines the concentration at which a compound

precipitates out of an aqueous solution when added from a concentrated organic stock
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solution.

Procedure:

A high-concentration stock solution of the test compound is prepared in dimethyl sulfoxide

(DMSO).

Serial dilutions of the DMSO stock are made in an aqueous buffer (e.g., phosphate-

buffered saline at pH 7.4) in a microplate format.

The formation of precipitate is detected by measuring the turbidity or light scattering of the

solutions using a plate reader.

The kinetic solubility is defined as the concentration at which the turbidity significantly

increases.

b) Thermodynamic Solubility (Shake-Flask Assay)

Principle: This method measures the equilibrium concentration of a compound in a saturated

aqueous solution.

Procedure:

An excess of the solid compound is added to a known volume of aqueous buffer.

The suspension is agitated at a constant temperature for an extended period (typically 24-

48 hours) to ensure that equilibrium is reached.

The undissolved solid is removed by filtration or centrifugation.

The concentration of the dissolved compound in the clear filtrate or supernatant is

quantified by a suitable analytical method (e.g., HPLC-UV, LC-MS). This concentration

represents the thermodynamic solubility.

Determination of pKa by Potentiometric Titration
The acid dissociation constant (pKa) is a measure of the strength of an acid in solution and is

crucial for understanding a drug's behavior at different physiological pH values.[8]
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Principle: A solution of the compound is titrated with a standardized solution of a strong acid

or base. The pH of the solution is monitored throughout the titration, and the pKa is

determined from the resulting pH titration curve.

Procedure:

A known concentration of the test compound is dissolved in water or a suitable co-solvent

system.

A calibrated pH electrode is immersed in the solution, which is continuously stirred.

The titrant (strong acid or base) is added in small, precise increments.

The pH is recorded after each addition, allowing the reading to stabilize.

The pKa is determined from the inflection point of the titration curve, which corresponds to

the pH at which half of the compound is ionized.

Signaling Pathways and Experimental Workflows
N-benzyl indole derivatives exert their biological effects by modulating various signaling

pathways. Understanding these interactions is key to elucidating their mechanism of action and

therapeutic potential.

1. Inhibition of Wnt/β-catenin Signaling

Certain N-benzyl indole derivatives, such as 1-benzyl-indole-3-carbinol, have been shown to

inhibit the Wnt/β-catenin signaling pathway, a critical pathway in embryonic development and

oncogenesis.
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Caption: Inhibition of Wnt/β-catenin signaling by N-benzyl indole compounds.

2. Targeting Epidermal Growth Factor Receptor (EGFR) Signaling

N-benzyl indole-based hydrazones have emerged as potential inhibitors of the Epidermal

Growth Factor Receptor (EGFR) signaling cascade, a pathway frequently overactive in various

cancers.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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